
Tert-butyl 2-(hydroxymethyl)acrylate
Overview
Description
Tert-butyl 2-(hydroxymethyl)acrylate is an acrylic ester derivative featuring a hydroxymethyl group at the α-position and a tert-butyl ester group. This compound is widely utilized as a versatile intermediate in organic synthesis, particularly in the preparation of complex molecules such as transition-state inhibitors, tetrasubstituted alkenes, and functionalized polymers. Its tert-butyl group provides steric protection to the ester functionality, enhancing stability during synthetic transformations .
The compound is typically synthesized via the Baylis-Hillman reaction, as demonstrated in multiple studies where tert-butyl acrylate reacts with formaldehyde derivatives to yield this compound. Reported NMR data (e.g., $ ^1H $ NMR: δ 6.15 (m, 1H), 5.74 (m, 1H), 4.28 (m, 2H), 1.51 (s, 9H); $ ^{13}C $ NMR: δ 165.8, 140.9, 125.0, 81.5, 63.0, 28.2) confirm its structure and purity .
Mechanism of Action
Target of Action
Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer that primarily targets the formation of polymers . It is characterized by its high reactivity, which is typical of acrylates, and its bulky, hydrophobic moiety .
Mode of Action
The compound interacts with its targets through polymerization processes. This compound can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . It can be synthesized with a large variety of monomers, such as acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, or styrene .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the polymerization-induced self-assembly (PISA) pathway . This pathway is an efficient and versatile method to afford polymeric nano-objects with polymorphic morphologies . The compound’s different water solubilities, due to the different butyl groups, play a key role in the morphology of the generated block copolymer nano-objects .
Pharmacokinetics
The compound’s water solubility influences its distribution and bioavailability during the polymerization process .
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in the formation of polymers with desirable characteristics . The compound’s action results in polymers that exhibit high hydrophobicity, hardness, interlocking between different polymer chains, and reduced polymer chain entanglements .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and water availability . For instance, the compound’s polymerization is photoinitiated and occurs at specific temperatures . Additionally, the presence of water plays a key role in enhancing chain mobility required for morphological transition in emulsion PISA .
Biochemical Analysis
Biochemical Properties
Tert-butyl 2-(hydroxymethyl)acrylate is a monofunctional monomer with a characteristic high reactivity of acrylates and a bulky hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk The biochemical properties of this compound are largely determined by its structure and reactivity
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that acrylates, in general, can interact with cellular processes. For instance, they can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound is not fully understood. It is known that it can undergo free-radical polymerization, which is a common method used to produce polymeric materials . This process involves the formation of radicals, which can react with other molecules to form a polymer chain
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of acrylates can change over time due to factors such as stability, degradation, and long-term effects on cellular function
Biological Activity
Tert-butyl 2-(hydroxymethyl)acrylate (TBHMA) is an important compound in polymer chemistry, particularly known for its potential applications in biomedical fields due to its unique chemical properties. This article presents a comprehensive overview of the biological activity of TBHMA, including synthesis methods, biological interactions, and its implications in drug delivery systems.
Chemical Structure and Synthesis
TBHMA is characterized by the presence of a hydroxymethyl group attached to an acrylate moiety. Its chemical formula is and it can be synthesized through several methods, including the reaction of tert-butyl acrylate with formaldehyde . The synthesis process typically involves:
- Preparation of Tert-butyl Acrylate : This is the starting material which is reacted with formaldehyde.
- Formation of TBHMA : The hydroxymethyl group is introduced during this reaction, yielding TBHMA as a product.
1. Polymerization and Biocompatibility
TBHMA can undergo polymerization to form hydrogels that mimic the extracellular matrix (ECM), making it suitable for various biomedical applications. These hydrogels can encapsulate drugs, providing controlled release mechanisms that enhance therapeutic efficacy while minimizing side effects .
- Hydrogel Properties :
- Biocompatibility : TBHMA-based hydrogels are biocompatible, allowing for safe interaction with biological tissues.
- Controlled Drug Release : The hydrophilic nature of these polymers enables sustained release of encapsulated drugs over time, which is crucial for effective treatment regimens.
2. Cellular Interactions
Research indicates that TBHMA exhibits significant interactions with cellular systems. Studies have shown that TBHMA can influence cell behavior, including proliferation and apoptosis in various cell lines, such as human prostatic carcinoma cells (LNCaP) .
- Mechanism of Action :
- TBHMA affects signal transduction pathways, particularly those involving protein kinase C (PKC) isozymes, which are critical in regulating cell growth and survival .
- It has been observed to induce ERK phosphorylation, a key step in cell signaling that leads to cellular responses such as proliferation or apoptosis.
Case Studies
Several studies have explored the application of TBHMA in drug delivery systems:
- Study on Hydrogel Efficacy : A study demonstrated the use of TBHMA-based hydrogels for delivering anticancer drugs. The results indicated enhanced drug retention and controlled release profiles compared to conventional delivery methods .
- In Vitro Evaluation : In vitro assays showed that cells treated with TBHMA-modified materials exhibited improved viability and proliferation rates, suggesting its potential as a scaffold material in tissue engineering .
Data Tables
Property | Value |
---|---|
Molecular Formula | C8H14O3 |
Hydrogel Biocompatibility | Yes |
Drug Release Mechanism | Controlled Release |
Cell Line Tested | LNCaP (Prostate Carcinoma) |
Key Signaling Pathway | ERK/PKC Pathway |
Scientific Research Applications
Polymer Synthesis
-
Copolymers and Blends :
- TBHMA can be copolymerized with other acrylates and methacrylates to form polymers with tailored properties. For instance, it has been successfully copolymerized with tert-butyl acrylate to produce materials with improved mechanical properties and thermal stability .
- The incorporation of TBHMA into polymer blends enhances the adhesion properties and compatibility of the resulting materials, making them suitable for coatings and adhesives .
- Controlled Polymerization Techniques :
Applications in Coatings and Adhesives
-
Coatings :
- TBHMA-based polymers are utilized in the formulation of protective coatings due to their excellent film-forming capabilities. These coatings exhibit high resistance to chemicals, UV light, and weathering, making them ideal for outdoor applications .
- The addition of TBHMA improves the flexibility and durability of coatings, which is crucial for applications in automotive and industrial sectors.
- Adhesives :
Biomedical Applications
-
Hydrogels :
- TBHMA can be incorporated into hydrogel formulations, which are used in drug delivery systems and wound dressings. The hydrophilic nature of the hydroxymethyl group enhances water absorption and biocompatibility, making these hydrogels suitable for biomedical applications .
- Studies have shown that hydrogels containing TBHMA exhibit controlled release properties, allowing for sustained drug delivery over extended periods.
- Tissue Engineering :
Case Studies
Comparison with Similar Compounds
Below is a detailed comparison of tert-butyl 2-(hydroxymethyl)acrylate with structurally or functionally related acrylates, focusing on reactivity, stability, and applications:
Table 1: Key Properties of Selected Acrylate Derivatives
Key Differences and Insights
Steric and Electronic Effects :
- The tert-butyl group in this compound provides superior steric protection compared to methyl or ethyl esters, reducing unwanted side reactions (e.g., hydrolysis) during multi-step syntheses .
- In contrast, methyl 2-(hydroxymethyl)acrylate lacks this protection, making it more reactive but less stable in acidic or nucleophilic environments .
Functional Group Influence :
- Trifluoromethyl-substituted acrylates (e.g., tert-butyl 3-aryl-2-(trifluoromethyl)acrylate) exhibit enhanced electrophilicity due to the electron-withdrawing CF$_3$ group, facilitating Mizoroki-Heck reactions and hydrolysis to acrylic acids .
- Sulfonyl-containing acrylates (e.g., ethyl 2-((phenylsulfonyl)methyl)acrylate) are highly reactive in conjugate additions, a property absent in the hydroxymethyl derivative .
Stability Under Hydrolysis :
- Tert-butyl esters generally resist hydrolysis under basic conditions but cleave under strong acidic conditions. For example, tert-butyl 3-aryl-2-(trifluoromethyl)acrylates hydrolyze efficiently in acidic media, whereas methyl esters are poor substrates .
Applications in Drug Synthesis: this compound is critical in synthesizing transition-state inhibitors (e.g., for Salicylate Synthase MbtI) due to its ability to introduce hydroxymethyl groups without compromising ester stability .
Preparation Methods
Baylis-Hillman Reaction Approach
Overview:
The most commonly reported method for synthesizing tert-butyl 2-(hydroxymethyl)acrylate involves the Baylis-Hillman reaction. This reaction introduces a hydroxymethyl group onto tert-butyl acrylate through a carbon-carbon bond formation between an aldehyde and the acrylate.
- Reactants: Tert-butyl acrylate and formaldehyde (or formaldehyde equivalent).
- Catalyst: Typically a tertiary amine catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane).
- Conditions: Mild temperatures, often ambient or slightly elevated; reaction times vary depending on scale and catalyst loading.
- Outcome: Formation of this compound with good selectivity.
- Xu et al. (2017) demonstrated the synthesis of this compound by a Baylis-Hillman reaction of tert-butyl acrylate with formaldehyde, yielding the hydroxymethyl functionalized acrylate intermediate. This intermediate was further derivatized in subsequent steps for polymer synthesis.
Reaction of Acrylates with Hydrated Formaldehyde in Presence of Tertiary Amines
Overview:
An alternative method involves reacting acrylates, including tert-butyl acrylate, with hydrated formaldehyde or hemiacetals of formaldehyde catalyzed by tertiary amines.
- Reactants: Tert-butyl acrylate and hydrated formaldehyde or hemiacetal derivatives.
- Catalyst: Tertiary amines such as triethylamine or other suitable bases.
- Conditions: Temperature range from 0°C to 200°C as per specific patents and literature; typically conducted in aqueous or mixed solvents.
- Advantages: This method offers a relatively straightforward and cost-effective synthesis with good yields.
Patent Reference:
- According to a BASF patent (US Patent 4654432), this method efficiently produces 2-(hydroxymethyl)-acrylates by reacting acrylates with formaldehyde in the presence of tertiary amines. This process is noted for its improved yield and simplicity compared to older methods.
Post-synthesis Functionalization via Carbodiimide Coupling
Overview:
In some synthetic schemes, this compound is prepared as an intermediate which is then converted into other functional monomers through esterification reactions.
- The hydroxymethyl group is converted into esters using carbodiimide coupling agents.
- This approach is useful for preparing derivatives like 2-bromopropyl esters from this compound.
- Reaction solvents include dichloromethane or DMF, and reagents like propargyl bromide are used for further functionalization.
- Xu et al. (2017) described the conversion of this compound to a 2-bromopropyl ester via carbodiimide coupling, which was then used for polymer synthesis.
Comparative Data Table of Preparation Methods
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-6(5-9)7(10)11-8(2,3)4/h9H,1,5H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBJTBWVTZLHIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438124 | |
Record name | t-butyl hydroxymethylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121065-74-5 | |
Record name | t-butyl hydroxymethylacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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